Dic15-PC

Übersicht

Beschreibung

1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine is a complex phospholipid compound. It is part of the phosphatidylcholine family, which plays a crucial role in cell membrane structure and function. This compound is known for its involvement in various biochemical processes, including lipid metabolism and signal transduction.

Wissenschaftliche Forschungsanwendungen

1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study lipid behavior and interactions.

Biology: Plays a role in cell membrane studies and signal transduction research.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emulsifying properties.

Wirkmechanismus

Target of Action

Dic15-PC belongs to the class of organic compounds known as phosphatidylcholines . These compounds are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage . The primary targets of this compound are lipidic nanovesicles, where it forms part of the vesicle structure .

Mode of Action

This compound interacts with its targets by forming part of the lipidic nanovesicle structure. It is loaded into the lumen of giant poly(butadiene)-b-poly(ethylene oxide) (PBut-b-PEO) polymersomes . This interaction results in the formation of liposomes in polymersomes (LiPs) systems .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation and function of lipidic nanovesicles. These vesicles can load a variety of species due to their tunable size, as well as their hydrophobic (bilayer membrane) or hydrophilic (aqueous core) character . The formation of these vesicles allows for cascade chemical or enzymatic reactions within their lumen .

Result of Action

The primary result of this compound’s action is the formation of lipidic nanovesicles within polymersomes. These vesicles can achieve controlled sequential release of dyes at defined temperatures . This controlled release could be used as a means to initiate cascade reactions on demand in confined microreactors .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, it has been demonstrated that controlled sequential release of dyes from this compound liposomes can be achieved at defined temperatures inside the giant PBut-b-PEO polymersomes . This suggests that the efficacy and stability of this compound’s action can be modulated by environmental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipentadecanoin, L- typically involves the esterification of choline with 1,2-dipentadecanoin. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield. The process may involve the following steps:

Esterification: Choline reacts with 1,2-dipentadecanoin in the presence of an acid catalyst.

Purification: The product is purified using techniques such as chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The ester group can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphatidic acid derivatives, while reduction can produce different phospholipid analogs.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dioleoyl-sn-Glycero-3-Phosphatidylcholine: Another phosphatidylcholine compound with different fatty acid chains.

1-Stearoyl-2-Hydroxy-sn-Glycero-3-Phosphatidylcholine: Contains a stearoyl group instead of dipentadecanoin.

1-Linoleoyl-2-Hydroxy-sn-Glycero-3-Phosphatidylcholine: Features a linoleoyl group, providing different biochemical properties.

Uniqueness

1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine is unique due to its specific esterification with 1,2-dipentadecanoin, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biologische Aktivität

Introduction

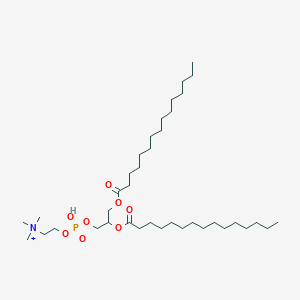

1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine (DPPC) is a synthetic phospholipid characterized by its long-chain fatty acid composition. It consists of two pentadecanoyl (C15) fatty acid chains esterified to a glycerol backbone with a phosphocholine head group. This unique structure contributes to its amphiphilic properties, making it an essential component in studies related to biological membranes and drug delivery systems.

- Molecular Formula : C38H76NO8P

- Molecular Weight : 707.0 g/mol

- Structure :

- Two C15 fatty acid chains

- Glycerol backbone

- Phosphocholine head group

Biological Significance

The biological activity of DPPC is notable in several contexts, particularly in cell membrane modeling and drug delivery applications.

Membrane Structure and Function

- Lipid Bilayer Formation : DPPC's ability to form lipid bilayers closely mimicking cellular membranes is crucial for understanding membrane dynamics and properties. The thickness of lipid bilayers formed by DPPC has been measured using quantitative differential interference contrast microscopy, revealing thicknesses of approximately 4.83 ± 0.06 nm for the first layer and 5.42 ± 0.16 nm for the second layer when hydrated in PBS .

- Phase Behavior : The phase state of DPPC influences its interactions within lipid membranes. Research indicates that the presence of cholesterol can lead to the formation of liquid-ordered domains within DPPC bilayers, which are essential for the function of lipid rafts in biological membranes .

- Interaction with Ions : The interaction between ions and DPPC bilayers varies significantly based on ionic strength and composition, affecting bilayer thickness and stability .

Applications in Drug Delivery

DPPC is often utilized in liposomal formulations due to its stability and ability to encapsulate therapeutic agents. Its long-chain fatty acids enhance the fluidity and permeability of liposomes, facilitating drug release in targeted tissues.

- Drug Encapsulation : Studies have shown that liposomes composed of DPPC can effectively encapsulate hydrophilic and hydrophobic drugs, enhancing their bioavailability.

- Targeted Delivery : The amphiphilic nature of DPPC allows for modifications that enable targeted delivery systems, improving therapeutic efficacy while minimizing side effects.

Study on Lipid Interaction Dynamics

A study investigated the dynamics of palmitoleic acid (POA) mobilization from phosphatidylcholine (including DPPC) in activated monocytes. The results indicated that specific phospholipid pools are linked to eicosanoid formation, with DPPC playing a significant role in inflammatory responses .

Drug Delivery Efficacy

In a recent study focusing on drug delivery systems, liposomes containing DPPC were tested for their ability to deliver anti-cancer agents effectively. The findings demonstrated that these liposomes could enhance the therapeutic index of the drugs while reducing systemic toxicity .

Comparative Analysis of Similar Compounds

| Compound Name | Fatty Acid Composition | Molecular Weight | Key Applications |

|---|---|---|---|

| 1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine | C15/C15 | 707.0 g/mol | Liposomal drug delivery |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | C16/C16 | 731.0 g/mol | Vaccine adjuvants |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | C18/C18 | 785.0 g/mol | Gene therapy |

Eigenschaften

IUPAC Name |

2-[2,3-di(pentadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJARBVLDSOWRJT-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H77NO8P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955183 | |

| Record name | 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3355-27-9 | |

| Record name | Dipentadecanoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003355279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.